N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c1-10-13(9-15-12-7-8-12)17-14(16-10)11-5-3-2-4-6-11/h2-6,12,15H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUBZCNPDCQYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.
Introduction of the Methyl Group: The methyl group at the 4-position of the thiazole ring is introduced using a methylating agent such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group at the 2-position is introduced through a substitution reaction with a phenyl derivative.
Cyclopropanation: The cyclopropanamine moiety is introduced through a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be carried out with nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles such as amines or halides, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced derivatives, often resulting in the formation of amines or alcohols.
Substitution Products: Substituted derivatives with different functional groups attached to the thiazole ring.
Scientific Research Applications
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Employed in the development of new drugs and biologically active agents.
Mechanism of Action
The mechanism by which N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Below is a comparative analysis of the compound with its closest analogs (Table 1):
Table 1: Structural and Functional Comparison of Thiazole- and Cyclopropanamine-Containing Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Activity | Solubility |
|---|---|---|---|---|---|---|
| N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride | 937667-91-9 | C₁₅H₁₇N₂S·2HCl | 330.29 | 4-methyl, 2-phenyl thiazole; cyclopropanamine | Not explicitly reported (research applications implied) | High (dihydrochloride salt) |
| N-(1,3-Thiazol-5-ylmethyl)cyclopropanamine dihydrochloride | 1332531-54-0 | C₇H₁₁N₂S·2HCl | 228.16 | Unsubstituted thiazole; cyclopropanamine | Not reported | Moderate (polar solvent-soluble) |
| N-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]amine | 4961253 | C₁₃H₁₅N₂S | 218.32 | 4-methyl, 2-phenyl thiazole; methylamine | Not reported | Lower (neutral amine) |
| 1-(Pyrimidin-2-yl)cyclopropanamine dihydrochloride | – | C₇H₁₀N₃·2HCl | 207.11 | Pyrimidine ring; cyclopropanamine | Used in kinase inhibitor synthesis (e.g., furopyridine derivatives) | High (dihydrochloride salt) |
Functional and Pharmacological Insights
- Thiazole vs. Pyrimidine Core: The main compound’s thiazole ring (vs. pyrimidine in 1-(pyrimidin-2-yl)cyclopropanamine dihydrochloride) may confer distinct electronic properties.
- Substituent Effects : The 4-methyl and 2-phenyl groups in the main compound increase steric bulk compared to unsubstituted thiazoles (e.g., N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride). This could improve binding affinity to hydrophobic pockets in enzymes or receptors .
- Cyclopropane rings are bioisosteres for peptide bonds or aromatic systems, enabling unique binding modes .
Biological Activity
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a phenyl group and a cyclopropanamine moiety. Its molecular formula is , and it is characterized by the presence of both nitrogen and sulfur in its structure, which contributes to its biological activities.
1. Antitumor Activity
Research has indicated that compounds bearing thiazole moieties have significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight that the presence of electron-donating groups at specific positions on the phenyl ring enhances antitumor efficacy. For example, one study reported IC50 values for certain thiazole derivatives that were lower than those of established chemotherapeutic agents like doxorubicin .
| Compound | IC50 Value (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Bcl-2 Jurkat |
2. Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. Some compounds demonstrated high efficacy in preventing seizures in animal models, with SAR analysis indicating that specific structural modifications significantly enhance anticonvulsant activity .
3. P-glycoprotein Modulation
The compound's interaction with P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance in cancer therapy, has been studied. Certain thiazole derivatives have been shown to reverse drug resistance by modulating P-gp activity, thereby increasing intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin .
The biological activity of this compound may be attributed to several mechanisms:
- ATPase Activity Modulation : Compounds interacting with P-gp can stimulate or inhibit ATPase activity, which is essential for the efflux function of P-gp. Stimulation of ATPase activity indicates substrate behavior while inhibition suggests potential for reversing drug resistance .
- Cell Cycle Interference : Thiazole-containing compounds may disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Study 1: Antitumor Efficacy
In a study involving various thiazole derivatives, one compound was tested against multiple cancer cell lines and exhibited significant cytotoxicity with an IC50 value comparable to leading chemotherapeutics. The study concluded that structural modifications at the phenyl ring enhance the compound's effectiveness against resistant cell lines.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant effects of thiazole derivatives showed that specific substitutions led to increased protection against induced seizures in rodent models. The findings suggest potential therapeutic applications for epilepsy treatment.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride?
Answer: A Design of Experiments (DoE) approach is critical for efficient optimization. Key steps include:
- Factor Screening : Identify variables (e.g., temperature, solvent polarity, catalyst loading) impacting yield and purity. Use fractional factorial designs to reduce trial numbers .
- Response Surface Methodology (RSM) : For non-linear relationships, apply central composite designs to model interactions between variables (e.g., reaction time vs. pH) .
- Robustness Testing : Validate optimized conditions using small perturbations (±5% variation in critical parameters) to assess reproducibility .
Q. Example Table: DoE Results for Thiazole Intermediate Synthesis
| Variable | Low Level | High Level | Optimal Level | Impact on Yield (%) |
|---|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 | +22.5 |
| Solvent (DMF:H2O) | 1:1 | 3:1 | 2:1 | +15.8 |
| Catalyst (mol%) | 0.5 | 2.0 | 1.2 | +18.3 |
Q. How can researchers resolve contradictions in reported bioactivity data for thiazole derivatives like this compound?
Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate activity using multiple methods (e.g., cell viability vs. target enzyme inhibition assays) .
- Batch-to-Batch Purity Analysis : Use HPLC-MS to ensure ≥98% purity and quantify trace impurities (e.g., unreacted cyclopropanamine) .
- Meta-Analysis : Compare datasets across studies while controlling for variables like cell line passage number or solvent (DMSO vs. saline) .
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction pathways and intermediates during the synthesis of this compound?
Answer: The ICReDD framework integrates quantum chemical calculations and information science for reaction prediction :
- Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., cyclopropane ring formation) and identify low-energy pathways .
- Machine Learning (ML) : Train models on existing thiazole reaction datasets to predict regioselectivity (e.g., 4-methyl vs. 2-phenyl substitution trends) .
- Feedback Loops : Refine computational models using experimental kinetic data (e.g., Arrhenius parameters for amination steps) .
Q. Example Table: Computational vs. Experimental Activation Energies
| Reaction Step | DFT Prediction (kcal/mol) | Experimental Value (kcal/mol) | Deviation (%) |
|---|---|---|---|
| Thiazole ring closure | 28.7 | 30.2 | 4.9 |
| Cyclopropane amination | 15.4 | 16.8 | 8.3 |
Q. How can researchers design a mechanistic study to elucidate the role of the cyclopropane moiety in this compound’s biological activity?
Answer: A structure-activity relationship (SAR) approach is recommended:
- Analog Synthesis : Prepare derivatives with modified cyclopropane substituents (e.g., cyclobutane or spirocyclic analogs) .
- Biophysical Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational strain or steric effects introduced by the cyclopropane group .
Q. What methodologies are effective for analyzing stability and degradation products under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to stress conditions (pH 2–10, 40–60°C) and monitor via LC-MS/MS .
- Metabolite Identification : Use hepatocyte incubation followed by high-resolution MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole methyl group) .
- Solid-State Stability : Conduct X-ray powder diffraction (XRPD) to assess crystallinity loss under humidity (40–75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Answer: Discrepancies often stem from pharmacokinetic (PK) limitations. Solutions include:
- PK/PD Modeling : Correlate plasma concentrations (Cmax, AUC) with target engagement using compartmental models .
- Prodrug Strategies : Modify the cyclopropanamine group to enhance bioavailability (e.g., ester prodrugs for improved membrane permeability) .
- Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify accumulation in target organs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
